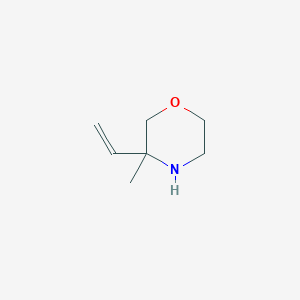

3-Ethenyl-3-methylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethenyl-3-methylmorpholine is a chemical compound with the molecular formula C7H11NO . It has a molecular weight of 239.19 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

While specific synthesis methods for 3-Ethenyl-3-methylmorpholine were not found, a general strategy for obtaining functional derivatives of tetrapyrrole compounds, which could potentially be applied to this compound, involves transformations of unsaturated carbon-oxygen and carbon-carbon bonds .Molecular Structure Analysis

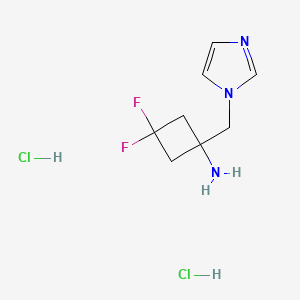

The molecular structure of 3-Ethenyl-3-methylmorpholine involves a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring is substituted at the 3-position with an ethynyl group and a methyl group .Physical And Chemical Properties Analysis

3-Ethenyl-3-methylmorpholine is a powder at room temperature . More specific physical and chemical properties were not found.Scientific Research Applications

Polymer Chemistry and Copolymer Synthesis

3-Ethenyl-3-methylmorpholine serves as a valuable building block in polymer chemistry. Researchers have successfully synthesized novel copolymers by combining it with other monomers. For instance, copolymers based on 3(S)-methyl-morpholine-2,5-dione (MMD) and 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) were prepared using ring-opening polymerization. These copolymers exhibit unique properties and find applications in materials science .

Biologically Active Molecules and Pharmaceuticals

The morpholine motif, to which 3-Ethenyl-3-methylmorpholine belongs, is widespread in natural products and biologically relevant compounds. While earlier reviews covered methods of morpholine synthesis, recent advances have focused on stereoselective syntheses using transition metal catalysis. Researchers have developed efficient methods to prepare substituted morpholines from readily available amino alcohols and α-haloacid chlorides. These morpholines, including mono-, di-, and trisubstituted variants, have potential applications in drug discovery and medicinal chemistry .

Drug Metabolism Studies

In preclinical drug metabolism studies, labeled morpholines play a crucial role. Researchers synthesized 14C-labeled morpholine for use as an amine-associate receptor agonist. This compound allows precise tracking of metabolic pathways and drug interactions in vitro and in vivo .

Heterocyclic Systems and Annulation Reactions

3-Ethenyl-3-methylmorpholine has been incorporated into novel heterocyclic systems. For example, an efficient [4+2] annulation reaction using vinyl sulfonium salts led to intriguing products. These heterocyclic systems may find applications in materials science, catalysis, or as synthetic intermediates .

Solid-Phase Synthesis and Cyclization

Recent reports highlight solid-phase synthesis methods for morpholines. Researchers achieved heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones. These strategies offer efficient routes to diverse morpholine derivatives with potential applications in drug development .

Transition Metal-Catalyzed Syntheses

Researchers continue to explore transition metal-catalyzed approaches for morpholine synthesis. These methods allow for precise control over stereochemistry and functional group compatibility. Notably, recent examples include intramolecular benzylic C(sp3)–H alkoxylation reactions, expanding the toolbox for morpholine preparation .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-ethenyl-3-methylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-7(2)6-9-5-4-8-7/h3,8H,1,4-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWQKJVQUOOSKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethenyl-3-methylmorpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525549.png)

![N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine](/img/structure/B2525552.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2525559.png)

![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]but-2-ynamide](/img/structure/B2525564.png)

![ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate](/img/structure/B2525570.png)